4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
Description
This compound is a dihydrochloride salt featuring an imidazole core substituted with a methyl group at position 4, a piperidin-3-yl group at position 2, and a carboxylic acid moiety at position 3. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting receptors or enzymes where imidazole and piperidine motifs are pharmacologically relevant .
Properties
IUPAC Name |
5-methyl-2-piperidin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIIKUFMUAWKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCNC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the imidazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomer: 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride
Key Differences :
- Substitution Position : The piperidine ring is attached at position 4 (piperidin-4-yl) instead of position 3 .
- Salt Form: Monohydrochloride vs. dihydrochloride, affecting solubility and ionic interactions.
- Molecular Weight: 282.17 g/mol (monohydrochloride) vs. ~298.18 g/mol (dihydrochloride, estimated).
Implications: The piperidin-4-yl isomer may exhibit altered binding to targets like G-protein-coupled receptors (GPCRs) due to spatial differences. The reduced chloride content in the monohydrochloride form could lower aqueous solubility compared to the dihydrochloride analog .
Agricultural Imidazole Derivatives: Imazamox and Imazethapyr
Structural Contrasts :
- Core Structure : Imazamox and imazethapyr feature a 4,5-dihydroimidazol-2-yl group linked to pyridinecarboxylic acid, unlike the target compound’s fully unsaturated imidazole and piperidine groups .
- Functional Groups : The agricultural compounds lack a piperidine moiety but include methoxymethyl or ethyl substituents on pyridine.
Functional Relevance :
The target compound’s carboxylic acid and piperidine groups may favor interactions with mammalian enzymes (e.g., histamine receptors), whereas imazamox and imazethapyr’s pyridinecarboxylic acid groups are optimized for herbicidal activity via acetolactate synthase inhibition .
Pharmaceutical Analogs: Levocetirizine Dihydrochloride
Key Differences :
- Core Structure : Levocetirizine contains a piperazine ring and a chlorophenyl group, contrasting with the imidazole-piperidine-carboxylic acid framework of the target compound .
- Molecular Weight : 461.81 g/mol (Levocetirizine) vs. ~298.18 g/mol (target compound).
Pharmacological Implications :
Levocetirizine’s piperazine and chlorophenyl groups confer potent antihistamine activity, while the target compound’s imidazole ring may enable interactions with metal ions or heme-containing proteins. The smaller size of the target compound could enhance blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Piperidin-4-yl Isomer | Levocetirizine Dihydrochloride |
|---|---|---|---|
| Molecular Weight | ~298.18 | 282.17 | 461.81 |
| Salt Form | Dihydrochloride | Hydrochloride | Dihydrochloride |
| Key Functional Groups | Imidazole, Carboxylic acid, Piperidin-3-yl | Imidazole, Carboxylic acid, Piperidin-4-yl | Piperazine, Chlorophenyl, Carboxylic acid |
| Potential Applications | CNS/GPCR-targeted drugs | Drug discovery | Antihistamine |
Biological Activity
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H15Cl2N3O2
- Molecular Weight : 248.15 g/mol
- CAS Number : 2168139-12-4
The compound features an imidazole ring substituted with a piperidine moiety and a carboxylic acid group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on high-throughput screening against Mycobacterium tuberculosis found that compounds with similar structures showed promising activity, with some exhibiting minimum inhibitory concentrations (MIC) below 20 µM .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their structural characteristics. In the case of this compound:
- Piperidine Substitution : Variations in the piperidine ring can affect potency and selectivity against specific pathogens.
- Carboxylic Acid Group : This functional group is essential for maintaining solubility and facilitating interactions with biological targets.
A systematic SAR study revealed that modifications to the piperidine ring can enhance antimicrobial efficacy while optimizing physicochemical properties .
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including HepG2 liver cells. The results indicated that while some derivatives showed effective antimicrobial activity, they also exhibited varying degrees of cytotoxicity, necessitating careful optimization to balance efficacy and safety .
Case Studies
- Case Study on Mycobacterium tuberculosis :
-
Antimalarial Activity :
- Another study explored the potential of imidazole derivatives in treating malaria. Compounds were tested against Plasmodium falciparum, with some analogs showing significant inhibition of parasite growth. The findings suggested that structural modifications could lead to enhanced antimalarial activity while improving metabolic stability .
Data Tables
| Compound Name | CAS Number | Molecular Weight | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|---|
| This compound | 2168139-12-4 | 248.15 | <20 (against M. tuberculosis) | Varies by analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
